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Strain Background and Industrial Significance

Streptomyces rimosus ATCC 10970 (also designated as R7) is the wild-type soil isolate and model organism
for oxytetracycline (OTC) research and industrial production [1] [2]. This gram-positive, filamentous
bacterium belongs to the Actinomycetota phylum and exhibits the characteristic complex life cycle of
streptomycetes, forming vegetative mycelia and aerial spores [2] [3]. The strain was first isolated in the early
1950s by Alexander Finlay at Pfizer, and the antibiotic was marketed as Terramycin [4]. The genetic
tractability of ATCC 10970 has made it arguably the best-characterized industrial streptomycete, with
extensive research conducted since the 1950s using genetic mapping, conjugation, and modern molecular

techniques [2].

Oxytetracycline is a broad-spectrum polyketide antibiotic with activity against Gram-positive and Gram-
negative bacteria, intracellular pathogens, and some parasites [4] [2]. Its molecular structure consists of four

linearly fused six-membered rings with a characteristic C2 amide functionality and one aromatic ring [4].
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The clinical importance of OTC has been sustained for over 70 years, with current applications ranging
from human medicine (including treatment of emerging infections and non-infective diseases) to extensive
use in aquaculture, agriculture, and veterinary science [2] [5]. The global OTC market remains substantial,

with more than 20 suppliers manufacturing over 10,000 tons annually [6].

Genomic and Metabolic Features

The S. rimosus ATCC 10970 genome consists of a linear chromosome of 9,368,017 bp with telomers
containing long terminal inverted repeats, plus a large linear plasmid of 292,576 bp [6]. The chromosome
contains 8,069 open reading frames, with the oxytetracycline biosynthetic gene cluster (BGC) located near
one telomere [6]. The genome exhibits the typical genomic layout of Streptomyces species, with core
essential genes located in the central region and numerous BGCs for secondary metabolites distributed

toward the chromosomal ends [1] [6]. The GC content is approximately 71.88% [3].

S. rimosus ATCC 10970 possesses over 45 putative biosynthetic gene clusters encoding various secondary
metabolites, including the medically important OTC and the polyene antifungal agent rimocidin [1] [2]. The
OTC biosynthetic pathway utilizes a type II polyketide synthase system that assembles the tetracycline
scaffold from nine malonyl-CoA molecules, which are derived from acetyl-CoA via carboxylation [6]. The
OTC gene cluster contains genes for biosynthetic enzymes, transcriptional regulators, and resistance

mechanisms [6].

Production Optimization and Culture Conditions

Media Composition and Culture Parameters

Optimizing culture conditions is fundamental for maximizing OTC yield from S. rimosus ATCC 10970. Both
submerged fermentation (SmF) and solid-state fermentation (SSF) have been successfully employed, with
the choice depending on available resources and scale requirements. The wild-type strain typically produces
27-70 mg/L OTC under standard laboratory conditions, but this can be significantly enhanced through media

optimization [6].

Table 1: Optimal Culture Conditions for OTC Production by S. rimosus ATCC 10970
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Parameter

Submerged Fermentation

Solid-State Fermentation

References

Carbon Source

Nitrogen Source

Optimal

Temperature

Optimal pH

Critical

Supplements

Inoculum Size

Fermentation
Time

Mannitol (optimal), glucose,
complex starch

Soybean meal, ammonium
salts

28°C

7.4 (initial), stabilizes at

~6.0

Calcium carbonate (1 g/L),
phosphate salts

107 spores/mL

120 hours

Prosopis juliflora pods, maltose,
corn cobs, sweet potatoes

Prosopis juliflora pods (15% nitrogen
content), soybean meal

28°C

7.4 (initial buffer)

Calcium carbonate (0.0026 g/gds),
phosphate buffer

0.617 mL/gds (107 spores/mL)

9 days

Statistical Optimization Methodologies

[71[5] [6]

[7115]

[5] [3]

[5] [6]

[71[5]

[5] [6]

[5] [6]

Response Surface Methodology (RSM) with Central Composite Design (CCD) has been successfully applied

to optimize OTC production, reducing experimental trials while identifying critical factor interactions. Key

variables identified through statistical optimization include carbon source concentration, nitrogen source,

calcium carbonate, and moisture content (for SSF) [7] [5].

For SSF using Prosopis juliflora pods as substrate, the following optimal conditions were determined:

maltose (0.125 g/gds), inoculum size (0.617 mL/gds), CaCOs (0.0026 g/gds), and moisture content
(74.87%), yielding OTC at 5.02 mg/gds [5]. In SmF, a ten-fold increase in OTC production (470 mg/L

compared to 47 mg/L in unoptimized medium) was achieved using optimized concentrations of glucose (10

g/L), soybean meal (10 g/L), and calcium carbonate (1 g/L) [7].
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Fermentation Kinetics and Process Monitoring

The fermentation profile of wild-type ATCC 10970 in mannitol-based minimal medium shows distinct
phases: exponential growth (maximum p = 0.16 h™1), transition phase with reduced growth following
phosphate depletion, and stationary phase with continued mannitol consumption [6]. OTC production begins
when phosphate becomes limiting and accumulates almost linearly, reaching approximately 27 mg/L by
120 hours [6]. The pH typically decreases to approximately 5.5 during the first 16 hours, then slightly

increases and stabilizes around 6.0 [6].

Monitoring critical process parameters including dissolved oxygen, pH, carbon source depletion, and
phosphate levels is essential for reproducible OTC production. The specific OTC productivity for ATCC
10970 remains relatively low but stable throughout the stationary phase, in contrast to engineered

hyperproducers that achieve much higher specific productivities [6].

Genetic and Metabolic Engineering Strategies

Genome Reduction and Rearrangement

Comparative genomic analysis of industrial OTC hyperproducers derived from ATCC 10970 revealed that
large DNA rearrangements at chromosomal termini significantly enhance OTC production [1] [6]. Both
M4018 (Pfizer) and R6-500 (PLIVA) industrial strains, independently developed from ATCC 10970, show
extensive deletions and rearrangements near the OTC biosynthetic gene cluster, suggesting convergent

evolution [1].

Introducing a targeted 145-kb deletion near the OTC BGC in ATCC 10970 dramatically increased OTC
titers to levels equivalent to industrial strains in a single engineering step [1]. RNA sequencing analysis
demonstrated that this improvement primarily resulted from massively enhanced transcription of the OTC
biosynthetic gene cluster rather than improved substrate supply [1]. Additionally, these genomic
rearrangements activated previously silent cryptic gene clusters, enabling production of novel secondary

metabolites not detected in the wild-type strain [1].
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Genome reduction workflow for enhancing OTC production in S. rimosus ATCC 10970

Metabolic Pathway Engineering

Engineering primary metabolic pathways to enhance precursor supply represents another effective strategy
for improving OTC production. The pentose phosphate pathway (PPP) is particularly important as it
supplies NADPH and erythrose-4-phosphate, essential for polyketide biosynthesis [8].
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In S. rimosus M4018 (derived from ATCC 10970), disruption of zwfl or zwf2 genes encoding glucose-6-
phosphate dehydrogenase isozymes in the PPP significantly increased OTC production [8]. Interestingly,
overexpression of these genes reduced production, indicating complex regulation of metabolic flux [8]. The
zwfl and zwf2 disruptions resulted in 15.8% and 19.6% increases in OTC yield, respectively, while

reducing biomass formation, suggesting redirected carbon flux from growth to antibiotic production [8].

Table 2: Metabolic Engineering Strategies for Enhanced OTC Production

Target
Pathway/Element

Engineering
Approach

Effect on OTC
Production

Mechanism

References

Terminal Genomic
Regions

145-kb deletion
near OTC BGC

Equivalent to
industrial strains
(~4.5g/L)

Enhanced OTC
BGC transcription,
activation of cryptic
clusters

(1]

Pentose Disruption of zwf1 Increased by 15.8-  Redirected carbon [8]
Phosphate or zwf2 genes 19.6% flux from growth to
Pathway OTC biosynthesis
Precursor Supply Enhancement of Up to 65-fold Increased building [6]
malonyl-CoA and increase in blocks for polyketide
acetyl-CoA supply hyperproducers assembly
Gene Dosage Chromosomal Significant Enhanced [1]
integration of additional increase  expression of
second OTC BGC biosynthetic
copy enzymes

Multi-Omics Insights from Industrial Hyperproducers

Systems biology analysis of the hyperproducing strain S. rimosus HP126 (derived from ATCC 10970)
revealed multiple mutations contributing to its 65-fold higher OTC production compared to the wild type
[6]. Genomic analysis identified 184 single nucleotide exchanges, massive genomic rearrangements
including an 812.1 kb smaller chromosome with terminal deletions and internal duplications, and an enlarged

linear plasmid [6].
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Transcriptomic and proteomic analyses demonstrated that HP126 exhibits:

¢ Upregulated OTC biosynthetic genes throughout the fermentation timeline

e Enhanced acetyl-CoA and malonyl-CoA supply through increased expression of precursor supply
pathways

¢ Reduced competing pathway activities for byproduct formation

¢ Streamlined morphology with reduced branching, potentially optimizing nutrient channeling [6]

This multi-omics portrait reveals that high-level OTC production requires coordinated changes in primary
metabolism, biosynthetic cluster expression, and cellular differentiation, providing a blueprint for rational

engineering of ATCC 10970.
Analytical Methods and Characterization

Extraction and Purification Protocols

For accurate quantification and characterization of OTC, efficient extraction and purification from culture

broth is essential. The following standardized protocol can be used:

o Extraction: Mix fermented matter with phosphate buffer (pH 7.4) in a 1:4 (w/v) ratio. Stir on a
magnetic stirrer for 30 minutes at room temperature. Centrifuge at 10,000 x g for 10 minutes at 4°C to

remove insoluble matter [5].

e Liquid-Liquid Extraction: Adjust supernatant pH to 4-8. Perform extraction with ethyl acetate
containing 0.1% calcium chloride as a chelating agent. Combine all ethyl acetate fractions and

concentrate using rotary evaporation at 37°C [5].

¢ Column Chromatography: Purify concentrated extract using silica gel chromatography. Elute with
appropriate solvent systems (typically chloroform-methanol mixtures). Monitor fractions for OTC

content using UV detection at 254 nm [5].

e Crystallization: For further purification, dissolve the purified OTC in minimal methanol and allow

slow evaporation at 4°C to obtain crystalline OTC [5].
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Analytical Characterization Techniques

Multiple analytical methods should be employed to confirm OTC identity and purity:

e UV-Vis Spectroscopy: OTC in methanol shows characteristic absorption maxima at 270 nm and 360
nm [5].

e FTIR Spectroscopy: Key functional groups include hydroxyl stretches (3400 cm~1), carbonyl
stretches (1610-1640 cm™1), and aromatic carbon bonds (1550-1600 cm™1) [5].

¢ NMR Spectroscopy: *H NMR (300 MHz, D20) shows characteristic signals at & 2.45 (C-6 and C-12a
CHs), 8 3.10 (C-4 N(CHs)2), 8 3.90 (C-5 OH), & 6.80 (C-10 OH), and aromatic protons between &
7.20-7.90. 13C NMR confirms the tetracyclic structure [5].

e HPLC Analysis: Use C18 reverse-phase column with acetonitrile-water mobile phase (typically 25:75
viv) at flow rate 0.6 mL/min. UV detection at 254 nm. Retention time approximately 6.5 minutes [5].

¢ Color Tests: Specific color reactions confirm OTC identity: with concentrated H2SOa4 (yellow),
concentrated HCI (yellow), and 2N NaOH (yellow-brown), with color changes upon boiling [5].

Antibiotic Activity Assessment

Confirm antimicrobial activity using standard agar diffusion assays:

e Use Bacillus subtilis or Staphylococcus aureus as test organisms on Mueller-Hinton agar
e Apply purified OTC samples to sterile filter paper discs

e Incubate at 37°C for 24 hours and measure inhibition zones

e Compare with OTC standards for potency estimation [7] [5]

Industrial Applications and Strain Comparison

Performance Metrics of Industrial Strains

Industrial OTC production utilizes high-yielding derivatives of ATCC 10970 developed through extensive
strain improvement programs. The hyperproducer S. rimosus HP126 produces up to 4,490 mg/L. OTC in
complex starch-containing medium - approximately 65-fold higher than the wild-type ATCC 10970 [6]. In
minimal mannitol medium, HP126 still produces 340 mg/L. OTC, representing a 12-fold increase over the

wild type [6].
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Table 3: Comparison of S. rimosus ATCC 10970 and Industrial Derivatives

. OTC Titer . Growth Industrial
Strain Key Genetic Features L S
(mglL) Characteristics Application
ATCC 10970 27-70 Complete 9.37 Mb linear p=0.16 h™1, Research strain,
(Wild Type) chromosome + 292 kb phosphate- baseline
plasmid, 45+ BGCs dependent OTC production
production
M4018 (Pfizer) >35,000 145 kb deletion near OTC  Optimized for Commercial OTC
(industrial)  BGC, terminal industrial production
rearrangements fermentation
R6-500 (PLIVA) >35,000 869 kb duplication and High specific Commercial OTC
(industrial)  terminal deletion, OTC productivity production
BGC relocated maintained
HP126 4,490 (lab Multiple SNPs, large p=0.19h7t early Research model
(Hyperproducer) scale) deletions/duplications, phosphate for
plasmid expansion limitation hyperproduction

Bioprocess Considerations and Scale-Up

Successful industrial OTC production requires addressing several key process considerations:

e Oxygen Transfer: OTC fermentation is highly oxygen-demanding; ensure adequate dissolved
oxygen through proper aeration and agitation [7]
e Foam Control: Antifoaming agents may be required during active growth phase [7]

e Temperature Control: Maintain precisely at 28°C throughout fermentation [6] [3]

¢ pH Management: Initial pH should be neutral (7.0-7.4) with monitoring throughout process [5] [6]
¢ Sterility: Maintain strict aseptic conditions to prevent contamination during long fermentation cycles

[7]

Scale-up from laboratory to industrial scale requires systematic optimization of these parameters, typically
progressing from shake flasks to laboratory fermenters (1-10 L) to pilot scale (100-1,000 L) and finally
production scale (10,000-100,000 L).
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Metabolic pathway for oxytetracycline biosynthesis in S. rimosus ATCC 10970

Conclusion and Future Perspectives

Streptomyces rimosus ATCC 10970 continues to be a valuable model system for understanding antibiotic
biosynthesis and developing improved production strains. Recent advances in CRISPR-based genome
editing now enable precise manipulation of the OTC biosynthetic pathway and regulatory elements [1]. The
growing understanding of cluster-specific regulation and the relationship between genomic architecture and

secondary metabolite expression opens new avenues for strain improvement [1] [6].

Future efforts will likely focus on:
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Combinatorial biosynthesis to generate novel tetracycline analogs with improved properties

Systems metabolic engineering integrating multi-omics data for rational design
Dynamic pathway regulation using synthetic biology approaches
Heterologous expression of the OTC pathway in optimized chassis strains
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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